Ald-CH2-PEG3-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-CH2-PEG3-propargyl is a compound that features an aldehyde group and a propargyl group linked by a polyethylene glycol (PEG) spacer. This compound is known for its versatility in bioconjugation and click chemistry applications. The aldehyde group can react with primary amines, aminooxy, and hydrazide groups to form reversible linkages, while the propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG3-propargyl typically involves the modification of commercially available polyethylene glycol derivatives. One common method starts with a bifunctional PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is converted into an aldehyde group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ald-CH2-PEG3-propargyl undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form triazole linkages.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Triazole derivatives.
Scientific Research Applications
Ald-CH2-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Ald-CH2-PEG3-propargyl involves its functional groups:
Comparison with Similar Compounds
Ald-CH2-PEG3-propargyl can be compared with other similar compounds such as:
Ald-CH2-PEG3-azide: Similar in structure but contains an azide group instead of a propargyl group. It is also used in click chemistry but reacts with alkyne-bearing compounds.
Ald-CH2-PEG3-NHBoc: Contains a Boc-protected amine group, which can be deprotected to yield a primary amine for further reactions.
Ald-CH2-PEG3-t-butyl ester: Features a t-butyl ester group, which can be hydrolyzed to yield a carboxylic acid.
Each of these compounds has unique properties and applications, but this compound stands out due to its dual functionality, allowing for versatile applications in bioconjugation and click chemistry .
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,3H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGNDGUJILHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.